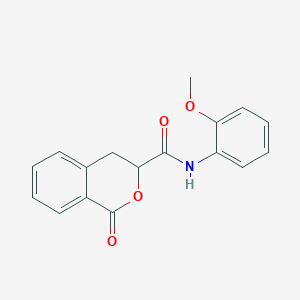
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Descripción general
Descripción
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-2 has been shown to inhibit the activity of the MALT1 protein, which is involved in the regulation of immune response and the development of lymphomas. In
Mecanismo De Acción
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide works by inhibiting the activity of the MALT1 protein, which is involved in the regulation of immune response and the development of lymphomas. Specifically, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide binds to the active site of MALT1 and prevents it from cleaving its substrates, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the activity of other proteins that are involved in immune response, such as NF-κB and BCL10. Furthermore, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it has relatively low selectivity for the MALT1 protein, which may limit its therapeutic potential. Additionally, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One area of interest is the development of more selective MALT1 inhibitors that have fewer off-target effects. Additionally, there is interest in studying the potential of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a treatment for other types of cancer, such as breast cancer and multiple myeloma. Finally, there is interest in exploring the potential of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a treatment for autoimmune diseases, given its anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have potential therapeutic applications in the treatment of lymphomas and other types of cancer. In a recent study, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide was found to inhibit the growth of MALT1-dependent lymphomas in both cell culture and animal models. Furthermore, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide was shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-9-5-4-8-13(14)18-16(19)15-10-11-6-2-3-7-12(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFTOLIAMMRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(4-benzyl-1-piperidinyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4104884.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4104890.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4104894.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4104898.png)
![1-(3-chlorophenyl)-4-({[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4104901.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104923.png)
![2-[(2-chlorobenzyl)thio]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B4104939.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4104944.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4104949.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-amino-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104969.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)